N,N,N'-Trimethyl-cyclohexane-1,4-diamine
Description
N,N,N'-Trimethyl-cyclohexane-1,4-diamine (CAS: 1048918-81-5) is a tertiary amine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. Its structure features a cyclohexane backbone substituted with three methyl groups at the 1- and 4-amino positions, conferring conformational rigidity and moderate hydrophobicity . The compound is utilized in pharmaceuticals, biochemicals, and as a building block for intermediates, reflecting its versatility in synthetic chemistry .
Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANWHMCHVPVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048918-81-5 | |
| Record name | N1,N1,N4-trimethylcyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’-Trimethyl-cyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the methylation of cyclohexane-1,4-diamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds as follows:
- Dissolve cyclohexane-1,4-diamine in a suitable solvent, such as methanol or ethanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Slowly add the methylating agent while maintaining the reaction temperature between 0°C and 25°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N,N,N’-Trimethyl-cyclohexane-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted cyclohexane derivatives with different functional groups.
Scientific Research Applications
N,N,N’-Trimethyl-cyclohexane-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination bonds, or other non-covalent interactions with proteins, enzymes, or other biomolecules . The specific pathways and targets depend on the context of its application, such as its role as a ligand in coordination chemistry or its use in drug development .
Comparison with Similar Compounds
N,N-Dimethylcyclohexane-1,4-diamine
- Structure: Two methyl groups at the 1- and 4-amino positions (C₈H₁₈N₂).
- Key Data :
- Comparison :
N1-Methylcyclohexane-1,4-diamine
- Structure: Single methyl group at the 1-amino position (C₇H₁₆N₂).
- Key Data :
- Comparison :
N,N,N′-Trimethyl-1,4-benzenediamine
- Structure : Aromatic benzene ring with three methyl groups (C₉H₁₄N₂).
- Key Data :
- Comparison :
Chlorobenzyl-Substituted Cyclohexane Diamines
- Examples :
- Comparison :
Bis-Xanthenyl Cyclohexane Diamines
- Examples :
- Comparison :
Physicochemical and Functional Differences
Table 1: Key Properties of Selected Diamines
Functional Insights:
- Solubility : Trimethylated cyclohexane diamine exhibits moderate solubility in organic solvents (e.g., dichloromethane), whereas chlorobenzyl derivatives require polar aprotic solvents (e.g., DMF) .
- Reactivity : The trimethylated derivative’s steric hindrance limits its participation in SN2 reactions, unlike the dimethyl analog .
Biological Activity
N,N,N'-Trimethyl-cyclohexane-1,4-diamine (CAS Number: 1698393-17-7) is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C9H20N2
- Molecular Weight : 172.27 g/mol
The compound consists of a cyclohexane ring with two amine groups at the 1 and 4 positions, each substituted with three methyl groups. This structure enhances its solubility and reactivity in biological systems.
The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It interacts with various molecular targets, including enzymes and receptors, to modulate their activity. The specific pathways affected depend on the context of its application.
Potential Applications
-
Medicinal Chemistry :
- Investigated as a precursor for biologically active compounds.
- Explored for therapeutic properties including anti-inflammatory and antibacterial activities.
-
Biochemical Research :
- Used as a ligand in protein binding studies.
- Potential applications in drug development due to its ability to interact with biological macromolecules.
-
Industrial Applications :
- Employed in the production of specialty chemicals, coatings, and adhesives.
Antibacterial Activity
Research has shown that derivatives of this compound exhibit antibacterial properties. For example, compounds derived from this diamine have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL, indicating comparable potency to standard antibiotics like ceftriaxone .
Antitumor Activity
In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cells. For instance, one study reported that a derivative exhibited an IC50 value of 225 µM against breast cancer cells (MCF-7), suggesting potential for further development in anticancer therapies .
Research Findings
| Study | Activity Tested | Findings |
|---|---|---|
| Study A | Antibacterial | Effective against E. coli and S. aureus; MIC 40-50 µg/mL |
| Study B | Antitumor | IC50 = 225 µM against MCF-7 cells |
| Study C | Anti-inflammatory | Strong inhibitory effect on TNF-α and IL-6 production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
